molecular formula C17H21NO2 B270618 N-(2-adamantyl)-2-hydroxybenzamide

N-(2-adamantyl)-2-hydroxybenzamide

Cat. No.: B270618
M. Wt: 271.35 g/mol
InChI Key: RZCMLOGLWYMVGF-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the ortho position of the benzene ring and a bulky 2-adamantyl substituent attached to the amide nitrogen. The adamantyl group, a rigid bicyclic hydrocarbon, confers unique steric and hydrophobic properties, distinguishing it from simpler N-aryl or N-alkyl benzamides.

For example, adamantyl-containing compounds are known for their ability to penetrate lipid membranes and modulate central nervous system targets, such as dopamine receptors or viral proteases .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-(2-adamantyl)-2-hydroxybenzamide

InChI

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)17(20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,19H,5-9H2,(H,18,20)

InChI Key

RZCMLOGLWYMVGF-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of N-(2-adamantyl)-2-hydroxybenzamide, highlighting differences in substituents and biological activities:

Compound Name Structural Features Biological Activity Unique Aspects References
This compound 2-hydroxybenzamide + 2-adamantyl group Not explicitly stated (inferred: CNS targeting due to adamantyl) High lipophilicity and steric bulk -
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide 2-hydroxybenzamide + Cl substituents Antiviral (adenovirus, RSV) Halogen substitution enhances antiviral potency
N-Benzyl-2-hydroxybenzamide 2-hydroxybenzamide + benzyl group Antimicrobial, antiparasitic Lacks adamantyl’s membrane-penetrating ability
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-hydroxybenzamide + CF₃ and Cl groups Analgesic, anti-inflammatory Trifluoromethyl group enhances metabolic stability
N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide Piperazine ring + benzhydryl and sulfonate Antipsychotic (dopamine receptor modulation) Enhanced solubility due to sulfonate groups

Key Comparative Insights

Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : The trifluoromethyl group in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide increases resistance to oxidative metabolism, whereas the adamantyl group’s stability may reduce hepatic clearance .
Target Selectivity
  • Adamantyl derivatives are hypothesized to interact with lipid-rich environments or hydrophobic binding pockets, such as viral fusion proteins or G-protein-coupled receptors. This contrasts with piperazine-containing benzamides (e.g., antipsychotic analogues in ), which prioritize polar interactions with neurotransmitter receptors.

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